molecular formula C13H17N B13097282 1-Benzyl-3-methylcyclopent-3-enamine CAS No. 862367-59-7

1-Benzyl-3-methylcyclopent-3-enamine

Cat. No.: B13097282
CAS No.: 862367-59-7
M. Wt: 187.28 g/mol
InChI Key: CTPFQCRYRGDDJK-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylcyclopent-3-enamine is an organic compound that belongs to the class of enamines. Enamines are characterized by the presence of a nitrogen atom bonded to a carbon atom that is part of a double bond. This compound is notable for its unique structure, which includes a benzyl group attached to a cyclopentene ring with a methyl substituent.

Preparation Methods

The synthesis of 1-Benzyl-3-methylcyclopent-3-enamine typically involves the reaction of a cyclopentanone derivative with a secondary amine in the presence of a catalyst or dehydrating agent. One common method is the Stork enamine synthesis, where the cyclopentanone reacts with a secondary amine such as piperidine, morpholine, or pyrrolidine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the enamine.

Chemical Reactions Analysis

1-Benzyl-3-methylcyclopent-3-enamine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-methylcyclopent-3-enamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylcyclopent-3-enamine involves its nucleophilic properties. The nitrogen atom in the enamine structure donates electron density to the carbon atom, making it nucleophilic. This allows the compound to react with electrophiles, forming iminium salts that can be further hydrolyzed to yield various products .

Comparison with Similar Compounds

1-Benzyl-3-methylcyclopent-3-enamine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of the benzyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

862367-59-7

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-benzyl-3-methylcyclopent-3-en-1-amine

InChI

InChI=1S/C13H17N/c1-11-7-8-13(14,9-11)10-12-5-3-2-4-6-12/h2-7H,8-10,14H2,1H3

InChI Key

CTPFQCRYRGDDJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)(CC2=CC=CC=C2)N

Origin of Product

United States

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